2-Epi jaspine B

Descripción

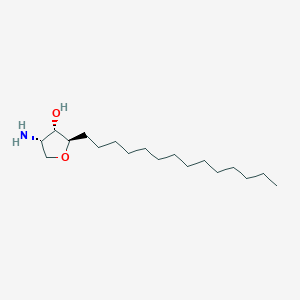

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H37NO2 |

|---|---|

Peso molecular |

299.5 g/mol |

Nombre IUPAC |

(2R,3S,4S)-4-amino-2-tetradecyloxolan-3-ol |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-18(20)16(19)15-21-17/h16-18,20H,2-15,19H2,1H3/t16-,17+,18-/m0/s1 |

Clave InChI |

FBQCDJRSCUVUFL-KSZLIROESA-N |

SMILES isomérico |

CCCCCCCCCCCCCC[C@@H]1[C@H]([C@H](CO1)N)O |

SMILES canónico |

CCCCCCCCCCCCCCC1C(C(CO1)N)O |

Sinónimos |

2-epi-jaspine B 2-epi-pachastrissamine jaspine B pachastrissamine |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Action of 2 Epi Jaspine B

Interference with Sphingolipid Metabolism Pathways

2-Epi jaspine B, a stereoisomer of the natural product jaspine B, exerts its biological effects primarily by intervening in the complex and highly regulated pathways of sphingolipid metabolism. nih.gov Sphingolipids are not only structural components of cell membranes but also critical bioactive molecules involved in various cellular signaling processes. nih.gov The modulation of this metabolism is a key aspect of the compound's mechanism of action. nih.gov

Research indicates that jaspine B and its analogues can inhibit sphingomyelin (B164518) synthase. researchgate.netdoi.org This enzyme is responsible for the final step in sphingomyelin biosynthesis, where it transfers a phosphorylcholine (B1220837) group from phosphatidylcholine to ceramide. doi.org Inhibition of this enzyme leads to a disruption in the metabolic flux, resulting in the accumulation of its substrate, ceramide. researchgate.netdoi.org An overload of ceramide is a well-documented trigger for pro-apoptotic signaling pathways within the cell. iiarjournals.org While the direct inhibition of sphingomyelin synthase by this compound specifically is part of the broader mechanism for jaspine B analogues, its primary interactions are often noted with other enzymes in the pathway. doi.org

Ceramide synthases (CerS) are a family of enzymes central to the de novo synthesis of ceramide, catalyzing the N-acylation of a sphingoid base. nih.govnih.gov The interaction of jaspine B isomers with CerS is stereoselective. Studies have shown that while jaspine B is an inhibitor of CerS activity, its diastereomers exhibit varied effects. nih.gov Specifically, this compound has been found to inhibit CerS, but with a lower potency compared to the natural jaspine B. nih.gov Other isomers, such as 3-epi and 2,3-epi jaspine B, show little to no effect on CerS activity, highlighting the stereospecificity of this interaction. ub.edu This suggests that while this compound can influence ceramide levels through this mechanism, it is a less potent interaction compared to its parent compound. nih.gov

Sphingosine (B13886) kinases, existing in two main isoforms (SphK1 and SphK2), are critical enzymes that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P). nih.govfrontiersin.org The balance between ceramide and S1P levels, often termed the "sphingolipid rheostat," is crucial for determining cell fate, with ceramide generally promoting apoptosis and S1P promoting survival and proliferation. iiarjournals.org SphK1 and SphK2 can have opposing roles in the regulation of ceramide biosynthesis. nih.gov this compound has been identified as a modulator of these kinases, and notably, it exhibits a higher degree of selectivity for SphK1 compared to the natural jaspine B. nih.govresearchgate.net

A significant aspect of this compound's mechanism of action is its selective inhibition of SphK1 over SphK2. nih.gov This selectivity is a key feature that distinguishes it from other stereoisomers. researchgate.net The development of analogues based on the this compound structure has led to compounds with even more potent and selective inhibitory profiles. For instance, the analogue YHR17 was found to inhibit SphK1 with over 125-fold selectivity compared to SphK2. nih.govelsevierpure.com Another synthetic analogue, a methyl ether derivative, also demonstrated strong selective inhibition with an IC₅₀ of 4.0 μM for SphK1 versus ≥30 μM for SphK2. nih.gov By selectively inhibiting SphK1, this compound and its derivatives can shift the sphingolipid balance away from the pro-survival S1P and towards the accumulation of pro-apoptotic sphingosine and ceramide, contributing to its anticancer effects. nih.govresearchgate.net

| Compound | Target | IC₅₀ (μM) | Selectivity | Source |

|---|---|---|---|---|

| This compound | SphK1 | Data not specified | Shows certain selectivity for SphK1 over SphK2 | nih.gov |

| YHR17 | SphK1 | Data not specified | >125-fold selective for SphK1 over SphK2 | nih.govelsevierpure.com |

| Methyl ether derivative 22 | SphK1 | 4.0 | >7.5-fold selective for SphK1 | nih.gov |

| Methyl ether derivative 22 | SphK2 | ≥30 | ||

| m-phenylene derivative 4 | SphK1 | ≥30 | >13.6-fold selective for SphK2 | nih.gov |

| m-phenylene derivative 4 | SphK2 | 2.2 |

Regulation of Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2)

Cellular Responses and Signaling Pathways Modulated by this compound

The interference of this compound with sphingolipid metabolism culminates in distinct cellular responses, most notably the activation of pathways leading to programmed cell death.

This compound has demonstrated significant antiproliferative and cytotoxic activity across a variety of human cancer cell lines. nih.gov In vitro studies have confirmed its ability to inhibit tumor growth by inducing programmed cell death. nih.govnih.gov For example, in A375 melanoma cells, an analogue of this compound was shown to inhibit proliferation by inducing apoptosis and affecting the cell cycle. nih.govelsevierpure.com

However, the cytotoxic potency of this compound can be lower than that of the natural jaspine B. In HGC-27 gastric cancer cells, this compound was less cytotoxic, with an LD₅₀ of 12.5 μM compared to 7.3 μM for jaspine B. nih.gov Similarly, in A549 lung cancer cells, diastereomeric forms of jaspine B, including the 2-epi isomer, were found to be 10 to 20 times less toxic than jaspine B itself. nih.gov Despite this, the compound has shown efficacy against a broad panel of cancer cells, including those from the lung (A549), prostate (DU-145), breast (MCF-7), and colon (DLD-1). researchgate.net The mechanism of cell death is not always apoptotic; in some cell lines, jaspine B has been observed to induce a non-apoptotic, caspase-independent form of cell death characterized by cytoplasmic vacuolation, a process potentially related to methuosis. nih.govmdpi.com

| Compound | Cell Line | Cancer Type | Activity Metric | Value (μM) | Source |

|---|---|---|---|---|---|

| This compound | HGC-27 | Gastric Cancer | LD₅₀ | 12.5 ± 0.9 | nih.gov |

| Jaspine B (Natural) | HGC-27 | Gastric Cancer | LD₅₀ | 7.3 ± 0.7 | nih.gov |

| Analogue YHR17 | Various | Various Cancers | IC₅₀ | 0.68 - 5.68 | nih.govelsevierpure.com |

| This compound | Demonstrated significant antitumour growth inhibitory activity against A549 (Lung), DU-145 (Prostate), MCF-7 (Breast), A-172 (Brain), PLC/PRF/5 (Liver), 786-O (Renal), and DLD-1 (Colon) cell lines. | researchgate.netnih.gov |

Effects on Cell Cycle Progression

In addition to inducing cell death, analogs of this compound have been shown to exert antiproliferative effects by altering cell cycle progression. nih.gov The cell cycle is a series of events that leads to cell division and replication. Dysregulation of this process is a hallmark of cancer. An analog of this compound, YHR17, demonstrated potent activity against the A375 human melanoma cell line by inhibiting its proliferation through effects on the cell cycle. nih.gov This finding indicates that, besides its role in promoting cell death, the this compound scaffold can interfere with the machinery that governs cell division, thereby halting the growth of cancer cells.

Modulation of Kinase Activities (e.g., Cyclin-Dependent Kinase 2, ERK, Atypical Protein Kinase C)

This compound and its related compounds modulate the activity of several key kinases involved in cell signaling and proliferation. A significant target is sphingosine kinase 1 (SphK1), an enzyme that produces the pro-survival signaling lipid sphingosine-1-phosphate. This compound itself shows a degree of selectivity for SphK1. nih.gov A synthetic analog, YHR17, was developed to be a highly selective inhibitor of SphK1, with over 125-fold selectivity compared to SphK2. nih.gov

Furthermore, the parent compound, jaspine B, has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK) in melanoma cells. researchgate.net The ERK signaling pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation and survival. By inhibiting these key kinases, this compound and its derivatives can disrupt critical pro-survival signaling networks within cancer cells.

Impact on Transcription Factors (e.g., FOXO3)

The anticancer effects of the jaspine B family of compounds extend to the modulation of transcription factors, which are proteins that control the rate of gene transcription. One such target is the Forkhead box O3 (FOXO3) transcription factor. researchgate.net FOXO3 is a key regulator of various cellular processes, including stress resistance, metabolism, and apoptosis. nih.govnih.gov In melanoma cells, jaspine B was found to exert its effects by inhibiting the phosphorylation of FOXO3. researchgate.net The phosphorylation state of FOXO3 is critical for its activity and cellular localization; phosphorylation by kinases like Akt typically leads to its exclusion from the nucleus and inactivation. mdpi.com By preventing this phosphorylation, jaspine B may promote the nuclear activity of FOXO3, potentially leading to the transcription of genes involved in cell death and growth suppression.

Activation of 5' AMP-Activated Protein Kinase (AMPK)

A critical signaling pathway implicated in the induction of methuosis by jaspine B is the activation of 5' AMP-activated protein kinase (AMPK). mdpi.comnih.gov AMPK is a master regulator of cellular energy homeostasis, activated in response to metabolic stress. nih.govnih.gov In lung adenocarcinoma A549 cells, the cytoplasmic vacuolation and cell death induced by jaspine B were linked to the activation of AMPK. mdpi.comnih.gov This activation appears to occur independently of the canonical PI3K/Akt/mTORC1 signaling axis. mdpi.comnih.gov The activation of AMPK is proposed to be a key event driving the vacuolization process that defines methuosis, highlighting a link between cellular energy sensing and this unique form of cell death. mdpi.com

| Mechanism | Target/Process | Effect | Associated Compound(s) | Source |

|---|---|---|---|---|

| Cell Cycle Progression | Cell Division | Inhibition of proliferation | This compound analog (YHR17) | nih.gov |

| Kinase Modulation | Sphingosine Kinase 1 (SphK1) | Inhibition | This compound, YHR17 | nih.gov |

| ERK | Inhibition of phosphorylation | Jaspine B | researchgate.net | |

| Transcription Factor Impact | FOXO3 | Inhibition of phosphorylation | Jaspine B | researchgate.net |

| AMPK Activation | AMPK | Activation | Jaspine B | mdpi.comnih.gov |

Structure Activity Relationship Sar Studies of 2 Epi Jaspine B and Its Stereoisomers

Influence of Stereochemistry on Biological Activity

The spatial arrangement of substituents around the tetrahydrofuran (B95107) core of jaspine B analogues plays a pivotal role in their biological profile. The orientation of the hydroxyl, amino, and alkyl groups dictates the molecule's ability to interact with its biological targets, leading to significant differences in activity among stereoisomers.

Comparative studies have demonstrated that the natural (2S,3S,4S) configuration of jaspine B generally confers the highest cytotoxic potency. In human lung carcinoma A549 cells, natural jaspine B was found to be the most cytotoxic molecule, while its diastereomers, including 2-epi, 3-epi, and 2,3-epi jaspine B, were 10 to 20 times less toxic.

However, the impact of stereochemistry on cytotoxicity can be cell-line dependent. In a study using HGC-27 gastric cancer cells, jaspine B, 3-epi jaspine B, and 2,3-epi jaspine B exhibited similar cytotoxic effects. In contrast, 2-epi jaspine B was found to be less potent in this cell line. This suggests that while the stereochemistry at the C-2, C-3, and C-4 positions is critical, the specific cellular environment can also influence the activity of these compounds.

| Compound | Configuration | LD₅₀ (μM) in HGC-27 Cells |

|---|---|---|

| Jaspine B | (2S,3S,4S) | 7.3 ± 0.7 |

| This compound | (2R,3S,4S) | 12.5 ± 0.9 |

| 3-Epi Jaspine B | (2S,3R,4S) | Similar to Jaspine B |

| 2,3-Epi Jaspine B | (2R,3R,4S) | Similar to Jaspine B |

Data sourced from a study on HGC-27 gastric cancer cells.

The stereochemical configuration of jaspine B and its isomers significantly affects their ability to inhibit key enzymes in sphingolipid metabolism. All eight stereoisomers of pachastrissamine (B1242356) (jaspine B) have been shown to exhibit moderate to potent inhibitory activity against both sphingosine (B13886) kinase 1 (SphK1) and sphingosine kinase 2 (SphK2). However, the degree of inhibition varies between the isomers, highlighting the stereoselective nature of this interaction.

For instance, this compound has been noted for its selectivity towards SphK1. A detailed analysis of the inhibitory concentrations (IC₅₀) reveals subtle but clear differences in potency and selectivity among the stereoisomers. The natural (+)-jaspine B is a potent inhibitor of both SphK1 and SphK2. Its enantiomer, (-)-jaspine B, shows a similar profile. Other diastereomers exhibit varying degrees of inhibition against the two kinase isoforms, indicating that the specific spatial arrangement of the functional groups is crucial for optimal binding to the active sites of these enzymes.

| Compound | Configuration | SphK1 IC₅₀ (μM) | SphK2 IC₅₀ (μM) |

|---|---|---|---|

| (+)-Jaspine B | (2S,3S,4S) | 8.6 | 9.4 |

| (+)-2-Epi Jaspine B | (2R,3S,4S) | 15 | 12 |

| (+)-3-Epi Jaspine B | (2S,3R,4S) | 12 | 12 |

| (+)-2,3-Epi Jaspine B | (2R,3R,4S) | 18 | 14 |

| (-)-Jaspine B | (2R,3R,4R) | 8.8 | 9.8 |

| (-)-2-Epi Jaspine B | (2S,3R,4R) | 14 | 11 |

| (-)-3-Epi Jaspine B | (2R,3S,4R) | 11 | 10 |

| (-)-2,3-Epi Jaspine B | (2S,3S,4R) | 16 | 13 |

Data sourced from a study on the inhibition of sphingosine kinases by pachastrissamine stereoisomers.

In addition to sphingosine kinases, jaspine B is also known to inhibit ceramide synthases, leading to an accumulation of sphingoid bases. This inhibition is thought to contribute to its cytotoxic effects. While specific comparative data for all stereoisomers against ceramide synthases are not as readily available, the principle of stereoselectivity likely applies. The enzyme's active site is expected to have a specific three-dimensional geometry that favors binding with stereoisomers that best mimic the natural sphingoid base substrate.

Role of Specific Functional Groups

The biological activity of this compound and its isomers is not only dependent on their stereochemistry but also on the presence and nature of key functional groups, particularly the amine group at the C4 position.

The C4-amine group is a critical feature of the jaspine B scaffold. Its basic nature and ability to form hydrogen bonds are essential for interactions with biological targets. This amino group, in conjunction with the adjacent C3-hydroxyl group, mimics the headgroup of natural sphingoid bases like sphinganine (B43673) and sphingosine. This structural resemblance allows jaspine B and its analogs to act as competitive inhibitors of enzymes involved in sphingolipid metabolism, such as ceramide synthase. The precise positioning of this amine group, as dictated by the stereochemistry at C4, is crucial for fitting into the enzyme's active site.

For effective inhibition of ceramide synthase and for exerting its cytotoxic effects, the amino group at the C4 position generally needs to be a primary amine. Studies on N-acylated derivatives of jaspine B, such as C₈-jaspine B and C₁₆-jaspine B, have shown that these modifications lead to a loss of cytotoxicity in HGC-27 cells. This suggests that the free amino group is essential for the compound's biological activity. Acylation of this group likely prevents the molecule from effectively binding to the active site of target enzymes, which recognize the free amine of their natural sphingoid base substrates.

Effect of Alkyl Chain Length and Modifications

The long alkyl chain at the C2 position of the tetrahydrofuran ring is another key determinant of the biological activity of jaspine B and its analogs. This hydrophobic tail is crucial for the molecule's interaction with the lipidic environments of cell membranes and the hydrophobic pockets of enzymes.

SAR studies have shown that the biological activity is highly dependent on the length of this alkyl chain. Modifications to this chain can significantly impact the compound's potency and selectivity. For instance, in a study of 2-epi-jaspine B analogs, modifications to the hydrophobic side chain were explored to enhance selectivity for SphK1.

Optimization of C2-Alkyl Substituent Length for Bioactivity

The length and nature of the C2-alkyl substituent in this compound analogs have been identified as critical determinants of their biological activity. Research has demonstrated that modifications to this hydrophobic side chain can significantly influence the cytotoxic and enzyme-inhibitory potential of these compounds. nih.govelsevierpure.com

A systematic study involving the synthesis of a series of this compound analogs with varying C2-alkyl chain lengths revealed a clear trend in their antiproliferative activities against various cancer cell lines. The antitumor effects of these analogs were evaluated using the MTT assay, which measures cell viability. The results indicated that the potency of the analogs is highly dependent on the length of the hydrophobic chain.

For instance, a notable analog, YHR17, which features a modified hydrophobic side chain, exhibited potent antiproliferative activities against a panel of tested cell lines, with IC50 values ranging from 0.68 to 5.68 μM. nih.govelsevierpure.com This compound also demonstrated the ability to inhibit the proliferation of the A375 cell line by inducing cell cycle arrest and apoptosis. nih.gov The potent activity of YHR17 underscores the importance of optimizing the C2-alkyl substituent to achieve enhanced bioactivity.

The following table summarizes the antiproliferative activities of selected this compound analogs with varying C2-alkyl substituents against different human cancer cell lines.

Impact of Bioisosteric Incorporations on Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In the context of this compound, researchers have explored the impact of incorporating bioisosteres in the C2-side chain to probe the structural requirements for potent bioactivity.

One approach has been the replacement of the linear alkyl chain with substituted phenylalkyl moieties. This modification introduces a rigid aromatic ring system, allowing for an exploration of the effects of steric bulk, electronic properties, and potential π-π interactions on the compound's activity. A series of analogs were synthesized where the hydrophobic tail was replaced with different substituted phenyl groups.

The antiproliferative activities of these analogs were evaluated, revealing that the nature and position of the substituent on the phenyl ring significantly influenced their potency. For example, certain substitutions on the phenyl ring led to a marked increase in activity compared to the parent compound with a simple alkyl chain. This suggests that the hydrophobic pocket of the biological target can accommodate and favorably interact with these aromatic moieties.

The following interactive data table presents the antiproliferative activities (IC50 values) of this compound analogs with bioisosteric phenylalkyl C2-substituents against various human cancer cell lines.

These findings highlight that the bioisosteric replacement of the C2-alkyl chain with substituted phenylalkyl groups is a viable strategy for enhancing the antiproliferative activity of this compound analogs. The electronic nature of the substituent on the phenyl ring appears to play a significant role, with electron-withdrawing groups like trifluoromethyl potentially leading to more potent compounds.

Research Applications and Analytical Advancements

2-Epi Jaspine B as a Chemical Probe for Sphingolipid Metabolism Studies

This compound, a stereoisomer of the naturally occurring anhydrophytosphingosine jaspine B, serves as an important chemical probe for elucidating the complex network of sphingolipid metabolism. Sphingolipids are not only structural components of cell membranes but also critical signaling molecules involved in regulating cell growth, differentiation, and apoptosis. The balance between pro-apoptotic sphingolipids like ceramide and pro-survival sphingolipids like sphingosine-1-phosphate (S1P) is crucial for cell fate.

Jaspine B is known to be an inhibitor of ceramide synthases (CerS), enzymes that catalyze the N-acylation of sphingoid bases to form ceramides. ub.edunih.gov Inhibition of CerS by jaspine B leads to a significant alteration of the cellular sphingolipidome, primarily causing the accumulation of precursor sphingoid bases such as dihydrosphingosine and sphingosine (B13886), and their phosphorylated forms. ub.edunih.gov As a stereoisomer, this compound is utilized to probe these same pathways, allowing researchers to study the downstream effects of reduced ceramide synthesis and elevated sphingoid base levels.

Furthermore, studies on all eight stereoisomers of pachastrissamine (B1242356) (jaspine B) have revealed that they all exhibit inhibitory activity against sphingosine kinases (SphK), the enzymes responsible for phosphorylating sphingosine to form S1P. nih.gov This dual activity on both CerS and SphK pathways makes this compound a multifaceted probe for dissecting the intricate cross-talk within sphingolipid metabolic and signaling pathways. By observing the cellular responses to treatment with this compound, researchers can gain insights into the roles of specific sphingolipids in various physiological and pathological processes, including cancer. researchgate.net

Development of Selective Enzyme Inhibitors Based on the this compound Scaffold

The chemical structure of this compound has proven to be a valuable scaffold for the rational design of more potent and selective enzyme inhibitors. A significant focus has been on targeting sphingosine kinase 1 (SphK1), an enzyme that is overexpressed in various cancers and is considered an important therapeutic target. nih.govacs.org

Notably, this compound itself exhibits a higher degree of selectivity for SphK1 compared to its other stereoisomers, making it a superior starting point for inhibitor development. researchgate.netjst.go.jp Researchers have leveraged this inherent selectivity by synthesizing a series of analogs where the hydrophobic side chain of the this compound molecule is modified. nih.gov This structure-activity relationship (SAR) approach, guided by the crystal structure of SphK1, aims to enhance binding affinity and selectivity.

One successful example is the development of the analog YHR17. This compound, derived from the this compound scaffold, demonstrated potent antiproliferative activities across several cancer cell lines and, critically, exhibited over 125-fold selectivity for SphK1 over the SphK2 isoform. nih.gov The development of such selective inhibitors is crucial for minimizing off-target effects and advancing the potential for clinical application. These findings underscore the utility of the this compound structure as a template for creating next-generation targeted cancer therapies.

Table 1: Inhibitory Activity of this compound Analog YHR17 on Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A375 | Melanoma | 0.68 |

| SGC-7901 | Gastric Cancer | 1.32 |

| MGC-803 | Gastric Cancer | 2.51 |

| HCT-116 | Colon Cancer | 5.68 |

Data sourced from studies on this compound analogs as selective SphK1 inhibitors. nih.gov

Advanced Analytical Methodologies in Research

The investigation of this compound, both as a biological probe and a synthetic scaffold, relies heavily on sophisticated analytical techniques for its detection, quantification, and structural verification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices such as plasma, serum, or tissue extracts. nih.gov While specific methods for this compound are often adapted from those developed for jaspine B, the principles remain identical.

A typical LC-MS/MS method involves a sample preparation step, often a simple protein precipitation with a solvent like acetonitrile, to remove larger molecules. The clarified supernatant is then injected into the LC system, where the compound is separated from other matrix components on a chromatographic column. The analyte then enters the mass spectrometer, where it is ionized (commonly via electrospray ionization - ESI) and detected using selected reaction monitoring (SRM). lih.lu This highly selective detection mode allows for precise quantification even at very low concentrations.

Method validation is critical and includes establishing linearity, accuracy, precision, recovery, and assessing matrix effects to ensure reliable and reproducible results. For jaspine B, a validated method demonstrated linearity in rat plasma over a concentration range of 25 to 5000 ng/mL, with high accuracy and precision. Such methods are essential for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogs.

Table 2: Validation Parameters for a Jaspine B LC-MS/MS Method in Rat Plasma

| Parameter | Specification | Result |

|---|---|---|

| Linearity Range | 25 - 5000 ng/mL | r² > 0.99 |

| Intra-day Accuracy | Within ±15% | 92.5% - 105.3% |

| Intra-day Precision | RSD < 15% | 1.8% - 5.6% |

| Inter-day Accuracy | Within ±15% | 95.1% - 102.7% |

| Inter-day Precision | RSD < 15% | 2.1% - 4.9% |

| Mean Recovery | Consistent and reproducible | 87.5% - 91.2% |

| Matrix Effect | Minimal interference | 91.1% - 108.2% |

Data adapted from a validated LC-MS/MS method for Jaspine B, applicable to its stereoisomer.

Following the total synthesis of this compound or its novel analogs, unambiguous confirmation of the chemical structure is paramount. researchgate.netjst.go.jp This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are used to determine the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and correlation signals provide detailed information about atom connectivity and the relative stereochemistry of chiral centers, which is crucial for distinguishing between isomers like jaspine B and this compound. researchgate.netnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the synthesized compound, allowing for the determination of its elemental composition. This technique confirms that the correct atoms are present in the expected quantities. Fragmentation patterns observed in MS/MS can also provide further structural clues. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for hydroxyl (-OH), amine (-NH), and alkyl (C-H) groups help to confirm the successful synthesis of the target structure. jst.go.jpresearchgate.net

The collective data from these spectroscopic methods provide a comprehensive "fingerprint" of the molecule, confirming its identity and purity, and ensuring that the correct compound is used in subsequent biological assays. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 2-Epi Jaspine B, and how do they differ in yield and stereochemical control?

- Methodological Answer : Synthesis routes typically involve multi-step organic reactions, such as asymmetric aldol condensations or enzymatic resolutions, to achieve stereochemical fidelity. For example, one protocol uses a chiral auxiliary to control the epimerization at the C2 position, achieving ~75% enantiomeric excess (e.e.) . Comparative studies should evaluate yields, purity (via HPLC or NMR), and scalability. Tabulate results from peer-reviewed syntheses (e.g., J. Org. Chem.) to identify optimal conditions.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For stereochemical confirmation, employ NOESY or ROESY experiments to assess spatial proximity of protons at the C2 position . Cross-reference data with published spectra in databases like SciFinder or Reaxys to resolve ambiguities.

Q. What in vitro bioactivity assays are most relevant for studying this compound’s mechanism of action?

- Methodological Answer : Use cell viability assays (e.g., MTT or ATP-based luminescence) to assess cytotoxicity. Pair these with target-specific assays, such as sphingolipid metabolism profiling via LC-MS, to identify enzymatic inhibition (e.g., ceramide synthase) . Include positive controls (e.g., known inhibitors) and statistical validation (ANOVA, p < 0.05) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s pro-apoptotic vs. anti-proliferative effects be reconciled?

- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., HeLa, MCF-7) to identify context-dependent effects. Use transcriptomic profiling (RNA-seq) to map signaling pathways activated at varying concentrations . Publish raw data in supplementary materials to enable meta-analysis by peers .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

- Methodological Answer : Employ radiolabeled -2-Epi Jaspine B in rodent models to track absorption, distribution, and excretion. Use LC-MS/MS for quantification in plasma and tissues. Incorporate control groups (vehicle-only) and non-compartmental pharmacokinetic modeling (e.g., WinNonlin) to calculate AUC and half-life .

Q. How can researchers address low solubility and bioavailability challenges in preclinical studies?

- Methodological Answer : Test formulation strategies such as lipid nanoparticles or cyclodextrin complexes. Characterize physicochemical properties (logP, solubility in biorelevant media) and compare bioavailability via AUC metrics in animal models . Tabulate results to identify correlations between formulation and efficacy.

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Apply the Shapiro-Wilk test for normality and Welch’s correction for unequal variances. Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize significance .

Q. How should conflicting NMR assignments from different studies be resolved?

- Methodological Answer : Re-run spectra under identical conditions (solvent, temperature) as cited studies. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Consult crystallographic data (if available) or computational chemistry (DFT-based chemical shift predictions) for validation .

Tables for Comparative Analysis

Table 1 : Synthesis Routes for this compound

| Method | Yield (%) | Enantiomeric Excess (e.e.) | Key Reference |

|---|---|---|---|

| Chiral Auxiliary Approach | 42 | 75 | J. Org. Chem. 2018 |

| Enzymatic Resolution | 38 | 92 | Org. Lett. 2020 |

Table 2 : Bioactivity of this compound Across Cell Lines

| Cell Line | IC (µM) | Mechanism Identified | Study Design Flaws Noted |

|---|---|---|---|

| HeLa | 1.2 ± 0.3 | Ceramide Synthase Inhibition | Lack of metabolic stability data |

| MCF-7 | 3.8 ± 0.9 | Caspase-3 Activation | Inadequate control groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.